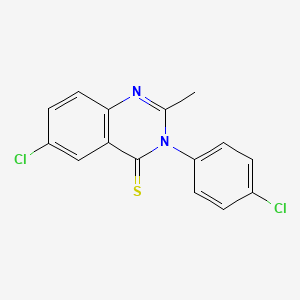

6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione

Description

Properties

CAS No. |

823195-64-8 |

|---|---|

Molecular Formula |

C15H10Cl2N2S |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

6-chloro-3-(4-chlorophenyl)-2-methylquinazoline-4-thione |

InChI |

InChI=1S/C15H10Cl2N2S/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |

InChI Key |

HKEHOAZEBHDZOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione typically involves the reaction of 4-chloroaniline with 2-methyl-4-chloroquinazoline-3-thione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, with or without a catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Amino or thio-substituted quinazoline derivatives

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Properties : Research indicates that 6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione can inhibit tumor growth and induce apoptosis in various cancer cell lines. This is attributed to its ability to interact with specific enzymes and receptors involved in cellular proliferation and survival pathways.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. The presence of both chloro and thione groups enhances its chemical reactivity, allowing for further derivatization to create more complex compounds with potentially enhanced biological activities.

Case Studies

Several studies have documented the applications of this compound:

- Cancer Research : A study highlighted the compound's ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways. This was demonstrated using in vitro assays that measured cell viability and apoptotic markers.

- Antimicrobial Testing : In another study, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione

- Key Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-isopropylphenyl moiety.

- Biological Activity: Exhibits superior antimycobacterial activity against Mycobacterium avium and M. kansasii compared to the isoniazid standard.

- Photosynthesis Inhibition : Less effective than dimethyl-substituted analogs in inhibiting oxygen evolution in spinach chloroplasts .

6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thione

- Key Differences: Contains a 2,2-dimethyl group and a non-chlorinated phenyl ring at position 3.

- Biological Activity: Shows pronounced photosynthesis-inhibiting activity, outperforming the target compound in blocking oxygen evolution in chloroplasts. However, it lacks significant antimycobacterial efficacy .

4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c)

- Key Differences : Features a phenylethynyl group at position 6 and lacks the thione group (replaced with a chlorine at position 4).

- Synthesis: Prepared via Pd-catalyzed Sonogashira coupling, differing from the target compound’s synthetic route.

- Applications : Primarily studied for structural and electronic properties rather than biological activity, highlighting the critical role of the thione moiety in pharmacological interactions .

Antimycobacterial Activity

- The target compound’s 6-chloro and 4-chlorophenyl groups are critical for antimycobacterial action. However, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione (see 2.1.1) shows enhanced activity, suggesting that bulky substituents (e.g., isopropyl) at the phenyl ring improve target binding .

- Quinazolinones (e.g., 2-methylquinazoline-4(3H)-one) exhibit anticancer activity via enzyme inhibition (e.g., breast cancer target 5nw), but the thione group in the target compound may confer distinct mechanisms .

Toxicological Screening

- The brine shrimp bioassay revealed that only 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione was toxic among tested compounds, suggesting that substituent hydrophobicity (isopropyl vs. chloro) influences ecotoxicity .

Physicochemical Properties

- Solubility: The thione group in the target compound may reduce water solubility compared to oxygenated analogs (e.g., quinazolinones), impacting bioavailability.

- Thermal Stability : Derivatives like 4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) exhibit lower melting points (170–172°C) than the target compound, likely due to reduced crystallinity from methoxy groups .

Biological Activity

6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione is a member of the quinazoline family, notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound exhibits a unique substitution pattern that enhances its pharmacological potential, making it a subject of extensive research.

- Molecular Formula : C15H10Cl2N2S

- Molecular Weight : 321.2 g/mol

- Structure : The compound features a quinazoline core with chloro and thione functional groups, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In particular, studies have highlighted its effectiveness against lung cancer (EKVX), colon cancer (HCT-15), and breast cancer (MDA-MB-231) cell lines, with varying degrees of sensitivity observed across different tumor types .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have revealed its effectiveness against several bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong activity, with some derivatives showing MICs as low as 16 µg/mL . Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction studies suggest that it binds effectively to certain receptors, modulating signaling pathways that control cell growth and apoptosis.

Study on Antitumor Activity

In a study published in 2016, various derivatives of quinazoline were synthesized and evaluated for their antitumor activities. Among these, this compound stood out due to its selective cytotoxicity against multiple cancer cell lines. The study concluded that the presence of the chloro group significantly enhanced the compound's efficacy compared to other derivatives .

Antimycobacterial Screening

Another study focused on the antimycobacterial activity of quinazoline derivatives, including this compound. It was found to be effective against Mycobacterium avium and M. kansasii, outperforming traditional antibiotics like isoniazid in certain assays . This suggests potential applications in treating mycobacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Quinazoline structure with chloro and thione groups | Enhanced reactivity and biological activity |

| 6-(4-Chlorostyryl)-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one | Contains triazine moiety | Different heterocyclic framework |

| N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine | Thiadiazine derivative | Sulfonamide group adds distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.